Cas no 2228262-04-0 (1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol)

1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol
- EN300-1792055
- 2228262-04-0
-
- Inchi: 1S/C12H16N2O/c1-12(15,8-13)10-4-3-5-11-9(10)6-7-14(11)2/h3-7,15H,8,13H2,1-2H3
- InChI Key: QQHHMTUMRAXTHM-UHFFFAOYSA-N
- SMILES: OC(C)(CN)C1=CC=CC2=C1C=CN2C
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 51.2Ų
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792055-1.0g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1792055-1g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1792055-5g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1792055-5.0g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1792055-2.5g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1792055-0.5g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1792055-0.1g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1792055-10g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1792055-0.05g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1792055-0.25g |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol |
2228262-04-0 | 0.25g |
$906.0 | 2023-09-19 |
1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol
Comprehensive Analysis of 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol (CAS No. 2228262-04-0): Properties, Applications, and Research Insights
The compound 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol (CAS No. 2228262-04-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. With its indole-based scaffold and functionalized propanolamine side chain, this compound exhibits potential for diverse applications, particularly in drug discovery and medicinal chemistry. Researchers are increasingly exploring its role as a building block for novel therapeutics, especially in neurological and metabolic disorders, aligning with current trends in precision medicine and targeted drug design.
Recent studies highlight the growing interest in indole derivatives like 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol due to their bioactivity profiles. The compound's molecular structure features a 1-methylindole core, which is known to interact with various biological targets, including serotonin receptors and enzymes involved in neurotransmitter regulation. This has sparked investigations into its potential as a central nervous system (CNS) modulator, a hot topic in neuroscience research. The presence of both amino and hydroxyl groups further enhances its versatility for chemical modifications, making it valuable for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS No. 2228262-04-0 represents an important intermediate in the development of small-molecule drugs. Its chiral center at the propan-2-ol position opens avenues for enantioselective synthesis, a critical consideration in modern drug development where optical purity impacts efficacy and safety. Laboratories focusing on asymmetric catalysis or green chemistry approaches often explore such compounds to optimize synthetic routes, reflecting the pharmaceutical industry's shift toward sustainable methodologies.
The physicochemical properties of 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol contribute to its research utility. With moderate lipophilicity (predicted LogP ~1.5–2.0) and hydrogen-bonding capacity, it demonstrates favorable drug-like characteristics according to Lipinski's rule of five. These traits align with current demands for orally bioavailable compounds in preclinical development. Additionally, its molecular weight (~218 g/mol) falls within the preferred range for blood-brain barrier permeability, a key factor in CNS-targeted therapies—a subject frequently searched in academic and industry databases.
Emerging applications of this compound extend to proteomics research and chemical biology. Scientists are investigating its potential as a fluorescent probe or photoaffinity label, leveraging the indole moiety's native fluorescence properties. Such applications resonate with the rising interest in chemical tools for target identification, a trending theme in drug discovery pipelines. The compound's reactivity also makes it suitable for bioconjugation strategies, particularly in antibody-drug conjugate (ADC) development—an area experiencing exponential growth in oncology research.
Quality control and analytical characterization of CAS No. 2228262-04-0 typically involve advanced techniques like HPLC-MS and NMR spectroscopy, addressing the pharmaceutical industry's emphasis on compound purity standards. Recent publications suggest optimized chromatographic methods for its analysis, responding to frequent queries about analytical method validation for novel compounds. Stability studies indicate that proper storage at -20°C under inert atmosphere preserves its integrity, a practical consideration for researchers troubleshooting compound degradation issues.
In conclusion, 1-amino-2-(1-methyl-1H-indol-4-yl)propan-2-ol represents a multifaceted compound with expanding relevance in cutting-edge research. Its structural features cater to multiple drug discovery paradigms, from GPCR-targeted therapies to enzyme inhibition, while its synthetic accessibility supports medicinal chemistry optimization. As the scientific community continues to explore indole-based pharmacophores, this compound's role in advancing translational research is poised to grow, offering solutions to contemporary challenges in therapeutic development.
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